The synthesis of Stattic involves several steps that typically include the formation of the core benzo[b]thiophene structure followed by nitration to introduce the nitro group. Specific synthetic routes may vary depending on the starting materials and desired purity levels.
Stattic's synthesis has been optimized for high yield and purity, often exceeding 99%. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 50 mM, which facilitates its use in biological assays .
Stattic's molecular structure features a benzo[b]thiophene core with a nitro group at the 6-position. The compound’s structural formula can be represented using SMILES notation as C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-]
.
The InChI key for Stattic is ZRRGOUHITGRLBA-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure. The compound's CAS number is 19983-44-9, facilitating its identification in chemical databases .
Stattic primarily acts by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation. This inhibition leads to reduced transcriptional activity of STAT3 target genes involved in cell survival and proliferation.
In vitro studies have demonstrated that Stattic exhibits an IC50 value ranging from approximately 2.282 μM to 3.481 μM across various cancer cell lines, indicating its potency as a STAT3 inhibitor . The compound also enhances reactive oxygen species (ROS) formation, contributing to its pro-apoptotic effects in cancer cells.
The mechanism by which Stattic exerts its effects involves competitive inhibition at the SH2 domain of STAT3. By preventing dimerization, Stattic effectively blocks the translocation of STAT3 into the nucleus, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.
Research indicates that Stattic not only inhibits STAT3 activation but also reduces hypoxia-inducible factor 1 expression, which is often upregulated in tumors with active STAT3 signaling . This dual action enhances radiosensitivity in head and neck squamous cell carcinoma models.
Stattic is characterized by its solid form at room temperature and exhibits high solubility in DMSO. It should be stored at temperatures around 4°C when not in use .
These properties make Stattic suitable for various laboratory applications, particularly in cancer research.
Stattic has significant potential in scientific research, particularly within oncology. Its applications include:
Stattic (STAT3 inhibitor) specifically targets the Src homology 2 (SH2) domain of STAT3, disrupting phosphotyrosine (pTyr) binding necessary for dimer activation. The SH2 domain facilitates STAT3 recruitment to phosphorylated cytokine receptors (e.g., IL-6R/gp130) and subsequent Tyr705 phosphorylation. Stattic binds to the SH2 domain's pTyr-binding pocket with high affinity (KD ≈ 2.74 µM), competitively inhibiting interactions with cognate pTyr peptides like GpYLPQTV-NH₂. This prevents STAT3 monomer dimerization, a prerequisite for nuclear translocation and DNA binding [1] [6] [9].
Structural analyses reveal that Stattic occupies three subpockets within the SH2 domain, including a critical interaction with Arg-609, a residue essential for phosphopeptide recognition. This binding mode is distinct from natural phosphotyrosine motifs, allowing Stattic to avoid off-target effects on other SH2 domain-containing proteins. Consequently, Stattic suppresses STAT3-dependent transcriptional activity (IC₅₀ = 35 µM in EMSA assays), downregulating oncogenes like Bcl-xL and cyclin D1 [5] [6] [9].
Table 1: Stattic's Impact on STAT3-Dependent Oncogenes
Downstream Target | Function in Cancer | Reduction by Stattic |
---|---|---|
Bcl-xL | Anti-apoptotic protein | >50% in HCC cells |
Cyclin D1 | Cell cycle progression regulator | 40–60% in breast cancer |
VEGF | Angiogenesis promotion | 70% in xenograft models |
Survivin | Apoptosis inhibitor | 45% in pancreatic cancer |
Stattic inhibits STAT3 nuclear shuttling by dual mechanisms:
In prostate cancer cells (LNCaP), Stattic reduces nuclear p-STAT3 by >80% within 2 hours, correlating with diminished DNA-binding activity to promoters of survival genes like MCL1 [2] [6].
Stattic exhibits >20-fold selectivity for STAT3 over STAT1 and STAT5:
Table 2: Selectivity of Stattic Across STAT Family Members
Transcription Factor | Phosphorylation Site | Inhibition by Stattic | Functional Consequence |
---|---|---|---|
STAT3 | Tyr705 | >90% at 10 µM | Blocked dimerization, cell death |
STAT1 | Tyr701 | <15% at 50 µM | No IFN-γ signaling disruption |
STAT5 | Tyr694 | <10% at 50 µM | Unaffected survival signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7